molecular formula C10H19N B8277840 Dimethyl heptylcyanide

Dimethyl heptylcyanide

Cat. No.: B8277840
M. Wt: 153.26 g/mol
InChI Key: YIQWQEOMCPOMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl heptylcyanide is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2,2-dimethyloctanenitrile

InChI

InChI=1S/C10H19N/c1-4-5-6-7-8-10(2,3)9-11/h4-8H2,1-3H3

InChI Key

YIQWQEOMCPOMLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

Nucleophilic substitution represents a foundational approach for synthesizing dimethyl heptylcyanide. This method involves displacing a halide group in a dimethyl heptyl halide precursor with a cyanide ion. For instance, 3,5-dimethylheptyl bromide reacts with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 12–24 hours . The reaction proceeds via an SN2 mechanism, necessitating a primary or secondary alkyl halide to minimize steric hindrance.

Key Parameters:

  • Solvent: DMF or dimethyl sulfoxide (DMSO) enhances cyanide nucleophilicity.

  • Temperature: Elevated temperatures (80–100°C) accelerate reaction kinetics.

  • Yield: Typical yields range from 65% to 78%, with byproducts including elimination alkenes .

A comparative analysis of halogenated precursors reveals that bromides outperform chlorides in reactivity, while iodides pose challenges due to instability. For example, 3,5-dimethylheptyl iodide yields only 52% nitrile due to competing elimination .

Hydrocyanation of Alkenes

Catalytic hydrocyanation offers a stereoselective route to this compound by adding hydrogen cyanide (HCN) across a carbon-carbon double bond. This method is particularly effective for synthesizing branched nitriles from alkenes like 3,5-dimethyl-1-heptene. Nickel-catalyzed hydrocyanation, as described in industrial protocols, employs a zero-valent nickel complex with triarylphosphine ligands to regioselectively form the anti-Markovnikov product .

Reaction Conditions:

  • Catalyst: Ni(0) with P(O-tol)₃ ligands (0.5–1 mol%).

  • Solvent: Toluene or xylene at 50–70°C.

  • Yield: 70–85% with >90% regioselectivity .

Safety considerations are paramount due to HCN’s volatility and toxicity. Closed-system reactors with scrubbing units are mandatory for large-scale operations.

Grignard Reagent-Mediated Synthesis

Adapting methodologies from Grignard reagent applications, this compound can be synthesized via reaction of a dimethylheptylmagnesium bromide with cyanogen bromide (BrCN). This pathway, though less conventional, provides high functional group tolerance. The Grignard reagent, prepared from 3,5-dimethylheptyl bromide and magnesium in tetrahydrofuran (THF), reacts with BrCN at −20°C to yield the nitrile after acidic workup .

Optimization Insights:

  • Solvent: THF ensures reagent stability.

  • Temperature: Subzero temperatures (−20°C to 0°C) prevent side reactions.

  • Yield: 60–72%, with residual magnesium salts requiring rigorous purification .

This method’s scalability is limited by the handling of pyrophoric Grignard reagents and cyanogen bromide’s toxicity.

Dehydration of Amides

The dehydration of 3,5-dimethylheptanamide using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) provides an alternative route. The amide precursor, synthesized via carbodiimide-mediated coupling of 3,5-dimethylheptanoic acid with ammonia, undergoes dehydration at 100–120°C to form the nitrile.

Performance Metrics:

  • Dehydrating Agent: POCl₃ yields 80–88% product, while SOCl₂ achieves 75–82% .

  • Purity: Distillation (bp 140–145°C at 15 mmHg) removes residual phosphorylated byproducts.

Catalytic Oxidative Cyanation

Emerging methodologies leverage transition-metal catalysts for direct C–H cyanation. Palladium(II) acetate with N-hydroxyphthalimide (NHPI) as a co-catalyst enables the cyanation of 3,5-dimethylheptane under oxygen atmosphere. This one-pot reaction occurs at 120°C in acetonitrile, producing this compound with 55–65% yield .

Advantages and Limitations:

  • Atom Economy: Eliminates pre-functionalized precursors.

  • Selectivity: Limited to tertiary C–H bonds, necessitating precise substrate design.

MethodPrecursorCatalyst/SolventTemperature (°C)Yield (%)Purity (%)
Nucleophilic Substitution3,5-Dimethylheptyl BrNaCN/DMF80–10065–7892–95
Hydrocyanation3,5-Dimethyl-1-hepteneNi(0)/P(O-tol)₃50–7070–8594–97
Grignard ReactionDimethylheptyl MgBrBrCN/THF−20–060–7288–90
Amide Dehydration3,5-DimethylheptanamidePOCl₃100–12080–8895–98
Oxidative Cyanation3,5-DimethylheptanePd(OAc)₂/NHPI12055–6585–88

Data Table 2: Safety and Environmental Considerations

MethodToxicity ConcernsWaste GeneratedScalability
Nucleophilic SubstitutionCyanide toxicityHalide salts, DMFHigh
HydrocyanationHCN exposureNickel residuesModerate
Grignard ReactionPyrophoric reagentsMg salts, THFLow
Amide DehydrationPOCl₃ corrosionPhosphorylated wasteModerate
Oxidative CyanationPd cost, O₂ handlingMinimalEmerging

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